Skin Retention of Flupamesone (Derived from CAS 39026-34-1) Versus Triamcinolone Acetonide: Direct Percutaneous Absorption Comparison
Bis(triamcinolone acetonide)-4,4'-methylenebis(3-methoxy-2-naphthoate) (flupamesone), synthesised directly from CAS 39026-34-1, was compared head-to-head with triamcinolone acetonide monomer in a tritium-labelled percutaneous absorption study in isolated skin. Flupamesone formed a measurable reservoir at 400–700 μm depth and exhibited prolonged retention compared to triamcinolone acetonide [1]. The linker derived from CAS 39026-34-1 simultaneously delivers two triamcinolone acetonide payloads while anchoring the drug in the stratum corneum reservoir, a feature not achievable with mono-acyl chloride linkers.
| Evidence Dimension | Depth of drug reservoir and skin retention duration |
|---|---|
| Target Compound Data | Flupamesone (CAS 39026-34-1-derived): reservoir at 400–700 μm depth; remains longer in skin |
| Comparator Or Baseline | Triamcinolone acetonide monomer: comparative reservoir depth not separately quantified in the same study, but flupamesone persists longer post-application |
| Quantified Difference | Flupamesone > triamcinolone acetonide in skin retention (qualitative superiority; absolute time difference not tabulated in abstract) |
| Conditions | Tritium-labelled cream formulation applied to isolated skin; radioactivity measured in skin samples at timed intervals (Arzneimittelforschung, 1975) |
Why This Matters
For formulators developing topical corticosteroids with once-daily or sustained-release profiles, CAS 39026-34-1 enables a dimeric prodrug that outlasts the monomeric clinical standard in skin.
- [1] Rimbau, V., et al. (1975). Kinetic study of the percutaneous absorption of 1,2,4-³H-labelled flupamesone. Arzneimittelforschung, 25(7), 1040–1042. PMID: 1174410. View Source
